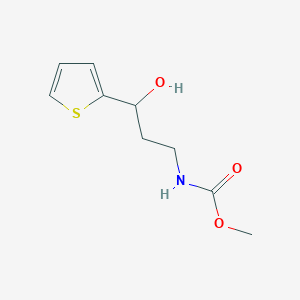
Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate” is a compound that has been studied for its potential use in the production of (S)-duloxetine, a blockbuster antidepressant drug . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .
Synthesis Analysis
The synthesis of this compound involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide. Whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity with a >95% conversion .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a bioreduction process. Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Carbamate Derivatives : A study by Velikorodov and Imasheva (2008) explored the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, leading to the formation of methyl carbamate derivatives, showcasing the versatility of carbamate chemistry in synthesizing diverse molecules, which could be related to the synthesis of Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate (Velikorodov & Imasheva, 2008).
Biological and Nonbiological Modifications
- Modifications of Carbamates : Knaak (1971) detailed how methylcarbamate insecticides undergo various modifications in biological systems, such as hydrolysis and oxidation, leading to different metabolites. This study underscores the potential for this compound to undergo similar transformations, impacting its stability and activity in biological contexts (Knaak, 1971).
Application in Material Science
- Electrochromic Properties : Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and thiophene derivatives, investigating their electrochromic properties. This suggests potential applications of this compound in the development of materials with electrochromic properties, given its structural similarity to the compounds studied (Aydın & Kaya, 2013).
Organic Synthesis
- Synthetic Applications : A method for synthesizing thiophene derivatives through condensation reactions suggests the potential utility of thiophene-containing compounds like this compound in organic synthesis, particularly in creating complex molecular architectures with specific functional properties (Huddleston & Barker, 1979).
Propiedades
IUPAC Name |
methyl N-(3-hydroxy-3-thiophen-2-ylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9(12)10-5-4-7(11)8-3-2-6-14-8/h2-3,6-7,11H,4-5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXEPDQJSNVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
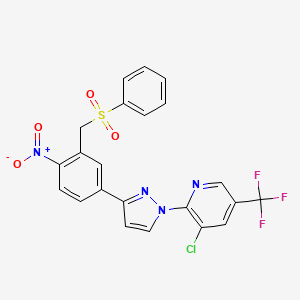
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
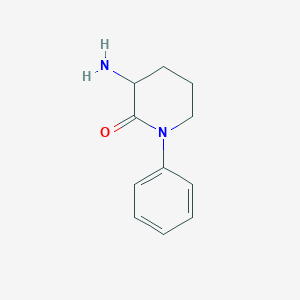
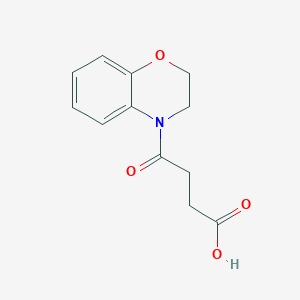
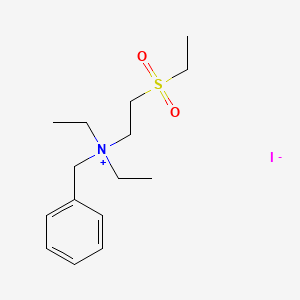
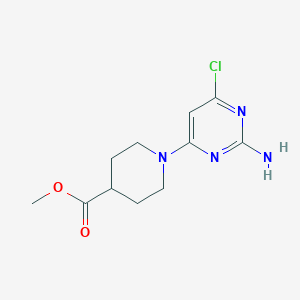
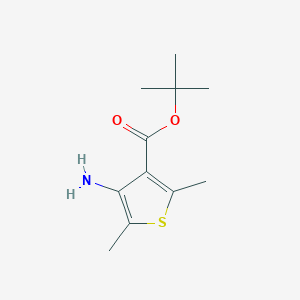
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)
![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)
